Cas no 5409-54-1 (N-(4-hydroxy[1,1''-biphenyl]-3-yl)acetamide)

N-(4-hydroxy[1,1''-biphenyl]-3-yl)acetamide structure
5409-54-1 structure
Product Name:N-(4-hydroxy[1,1''-biphenyl]-3-yl)acetamide
Numero CAS:5409-54-1
MF:C14H13NO2
MW:227.258523702621
CID:939649
PubChem ID:79419
Update Time:2025-04-19

N-(4-hydroxy[1,1''-biphenyl]-3-yl)acetamide Proprietà chimiche e fisiche

Nomi e identificatori

    • N-(4-hydroxy[1,1''-biphenyl]-3-yl)acetamide
    • N-(2-hydroxy-5-phenylphenyl)acetamide
    • N-(4-hydroxy[1,1'-biphenyl]-3-yl)acetamide
    • 3-Acetamino-4-oxy-diphenyl
    • 3-Acetamino-biphenylol-(4)
    • AC1L2XCS
    • AC1Q5M9X
    • Acetanilide, 2'-hydroxy-5'-phenyl-
    • n-(4-hydroxybiphenyl-3-yl)acetamide
    • N-(4-Hydroxy-biphenyl-3-yl)-acetamide
    • N-[4-hydroxy(1,1'-biphenyl)-3-yl]acetamide
    • NSC12483
    • SureCN4665439
    • Oprea1_622722
    • N-(4-Hydroxy[1,1-biphenyl]-3-yl)acetamide
    • cid_79419
    • SCHEMBL4665439
    • UNII-BQB4H6KVM4
    • EINECS 226-480-3
    • SR-01000361244-1
    • SMR000010843
    • N-(2-oxidanyl-5-phenyl-phenyl)ethanamide
    • N-(2-hydroxy-5-phenyl-phenyl)acetamide
    • DTXSID2063846
    • 6-Acetamido-4-phenylphenol
    • NSC 12483
    • 5409-54-1
    • SR-01000361244
    • ODBZGVNPNRYIIU-UHFFFAOYSA-N
    • NSC-12483
    • Oprea1_102141
    • MLS000030849
    • AKOS000507839
    • CHEMBL269928
    • Acetamide, N-(4-hydroxy(1,1'-biphenyl)-3-yl)-
    • HS-3915
    • Acetamide, N-(4-hydroxy[1,1'-biphenyl]-3-yl)-
    • N-(4-Hydroxy(1,1'-biphenyl)-3-yl)acetamide
    • N-{4-HYDROXY-[1,1'-BIPHENYL]-3-YL}ACETAMIDE
    • HMS2403K16
    • BDBM80350
    • NS00032951
    • BQB4H6KVM4
    • Inchi: 1S/C14H13NO2/c1-10(16)15-13-9-12(7-8-14(13)17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,15,16)
    • Chiave InChI: ODBZGVNPNRYIIU-UHFFFAOYSA-N
    • Sorrisi: OC1=CC=C(C=C1NC(C)=O)C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 227.09469
  • Massa monoisotopica: 227.094628657g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 2
  • Complessità: 261
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 49.3Ų

Proprietà sperimentali

  • PSA: 49.33
  • LogP: 3.09060
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.